1,3,5-Trimethyl-2,6-diphenylpyridin-4(1H)-one
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Overview
Description
1,3,5-Trimethyl-2,6-diphenylpyridin-4(1H)-one is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by its three methyl groups and two phenyl groups attached to the pyridine ring, making it a substituted pyridine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2,6-diphenylpyridin-4(1H)-one typically involves multi-step organic reactions. One common method might include:
Starting Materials: Benzaldehyde, acetone, and ammonia.
Reaction Steps:
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-2,6-diphenylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-2,6-diphenylpyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyridine: Another substituted pyridine with three methyl groups but no phenyl groups.
2,6-Diphenylpyridine: Similar structure but lacks the methyl groups.
4-Phenylpyridine: Contains only one phenyl group and no methyl groups.
Properties
CAS No. |
54893-67-3 |
---|---|
Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1,3,5-trimethyl-2,6-diphenylpyridin-4-one |
InChI |
InChI=1S/C20H19NO/c1-14-18(16-10-6-4-7-11-16)21(3)19(15(2)20(14)22)17-12-8-5-9-13-17/h4-13H,1-3H3 |
InChI Key |
YYRMJTPYPQDQPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C(C1=O)C)C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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